

Unveiling the Potential of GSK4112: A Technical Guide to a REV-ERB α Agonist

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Compound of Interest

Compound Name: 2C-G (hydrochloride)

Cat. No.: B158026

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CAS Number: 327175-14-4 (Note: This CAS number has been inconsistently associated with other molecules. This document pertains to the REV-ERB α agonist commonly known as GSK4112 or SR6452).

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of GSK4112, a selective agonist of the nuclear receptor REV-ERB α . All data is presented to facilitate research and development in circadian biology, metabolism, and related therapeutic areas.

Core Chemical and Physical Properties

GSK4112 is a synthetic, non-porphyrin small molecule that acts as a potent agonist for REV-ERB α and REV-ERB β . Its physicochemical properties are summarized below.

Property	Value	Source
IUPAC Name	tert-butyl 2-[[[4-chlorophenyl)methyl] [(5-nitro-2-thienyl)methyl]amino]acetate	[1]
Synonyms	GSK4112, SR6452	[1][2]
Molecular Formula	C ₁₈ H ₂₁ ClN ₂ O ₄ S	[1]
Molecular Weight	396.89 g/mol	[1]
Appearance	Solid powder	[1]
Purity	≥98% (HPLC)	
Solubility	Soluble in DMSO (≥11.9 mg/mL), insoluble in water and ethanol.	[3]
Storage	Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks).	[1]
SMILES	CC(C) (C)OC(=O)CN(CC1=CC=C(Cl) C=C1)CC2=CC=C(--INVALID- LINK--[O-])S2	
InChI Key	WYSLOKHVFKLWOU- UHFFFAOYSA-N	

Biological Activity and Mechanism of Action

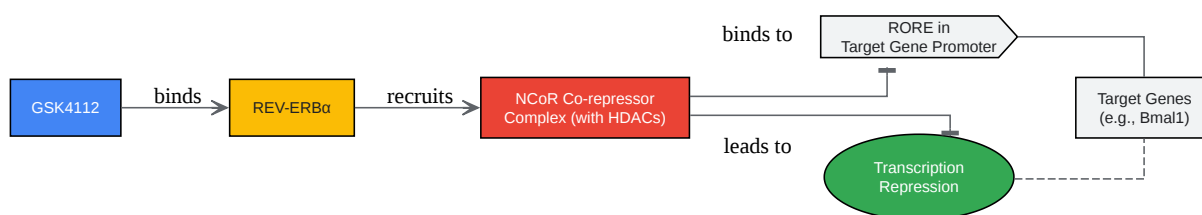
GSK4112 functions as a REV-ERB α agonist by mimicking the action of its natural ligand, heme. It enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERB α , leading to the transcriptional repression of its target genes.[4][5] A primary target of this repression is the core clock gene Bmal1.[5]

The biological activity of GSK4112 has been characterized in various in vitro systems, demonstrating its utility as a chemical probe for studying REV-ERB α function.

Assay	Metric	Value	Cell Line/System	Source
REV-ERB α Agonism	EC ₅₀	250 nM	FRET-based NCoR recruitment assay	[1]
REV-ERB α Agonism	EC ₅₀	0.4 μ M	-	[1]
Bmal1 mRNA suppression	Concentration	10 μ M	HepG2 cells	[2]
Glucose output reduction	Concentration	10 μ M	Primary mouse hepatocytes	[2][5]
Inhibition of preadipocyte viability	Concentration	10 μ M	3T3-L1 cells	[6]

Signaling Pathway of GSK4112

The mechanism of action of GSK4112 involves its direct binding to REV-ERB α , which then recruits the NCoR co-repressor complex. This complex includes histone deacetylases (HDACs) that modify chromatin structure, leading to the transcriptional repression of target genes containing REV-ERB α response elements (ROREs) in their promoters. This pathway is central to the regulation of the circadian clock and metabolic processes.



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Caption: GSK4112 binds to REV-ERB α , promoting NCoR recruitment and repressing target gene transcription.

Experimental Protocols

Detailed methodologies for key experiments involving GSK4112 are provided below. These protocols are based on published studies and standard laboratory procedures.

FRET-based NCoR Recruitment Assay

This assay is used to identify and characterize compounds that modulate the interaction between REV-ERB α and its co-repressor NCoR.

Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, REV-ERB α and an NCoR peptide are labeled with a donor and an acceptor fluorophore, respectively. Agonist binding to REV-ERB α brings the two fluorophores into proximity, resulting in a FRET signal.

Methodology:

- Protein Expression and Labeling:
 - Express and purify the ligand-binding domain (LBD) of REV-ERB α fused to a donor fluorophore (e.g., a terbium chelate).
 - Synthesize a peptide corresponding to the NCoR interaction domain and label it with an acceptor fluorophore (e.g., fluorescein).
- Assay Setup:
 - In a 384-well plate, add assay buffer, the labeled REV-ERB α -LBD, and the labeled NCoR peptide.
 - Add GSK4112 at varying concentrations. Include a vehicle control (DMSO) and a positive control.
- Incubation:

- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Data Acquisition:
 - Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure emission from both the donor and acceptor.
- Data Analysis:
 - Calculate the ratio of acceptor to donor emission.
 - Plot the FRET ratio against the log of the GSK4112 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Cell Viability Assay (CCK-8)

This assay assesses the effect of GSK4112 on cell viability by measuring the metabolic activity of cells.

Principle: The Cell Counting Kit-8 (CCK-8) utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.[\[7\]](#)

Methodology:

- Cell Seeding:
 - Seed cells (e.g., 3T3-L1 preadipocytes) in a 96-well plate at a density of 5,000-10,000 cells/well.[\[6\]](#)
 - Incubate for 24 hours to allow for cell attachment.
- Treatment:
 - Treat the cells with various concentrations of GSK4112 (e.g., 10 μ M) or a vehicle control (DMSO).[\[6\]](#)
 - Incubate for the desired time periods (e.g., 24 and 48 hours).[\[6\]](#)

- Assay:
 - Add 10 μ L of CCK-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C.
- Data Acquisition:
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of blank wells (media and CCK-8 only).
 - Express the results as a percentage of the vehicle-treated control.

Cell Proliferation Assay (EdU Staining)

This assay measures DNA synthesis as an indicator of cell proliferation.

Principle: 5-ethynyl-2'-deoxyuridine (EdU) is a nucleoside analog of thymidine that is incorporated into newly synthesized DNA. EdU can then be detected by a fluorescent azide through a click chemistry reaction.

Methodology:

- Cell Seeding and Treatment:
 - Seed cells on coverslips in a multi-well plate.
 - Treat cells with GSK4112 or vehicle control for the desired duration.
- EdU Labeling:
 - Add EdU to the cell culture medium at a final concentration of 10 μ M and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).
- Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
- Click Reaction:
 - Prepare a reaction cocktail containing a fluorescent azide, CuSO_4 , and a reducing agent.
 - Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
- Staining and Imaging:
 - Wash the cells and counterstain the nuclei with DAPI or Hoechst.
 - Mount the coverslips on microscope slides and image using a fluorescence microscope.
- Data Analysis:
 - Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI/Hoechst positive).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.^[8]
^[9]

Methodology:

- Cell Seeding and Treatment:

- Seed cells in a multi-well plate and treat with GSK4112 or vehicle control. For a positive control for apoptosis, cells can be treated with a known inducer like palmitic acid.[6]
- Cell Harvesting:
 - Harvest the cells by trypsinization and centrifugation.
- Staining:
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry:
 - Analyze the stained cells by flow cytometry.
- Data Analysis:
 - Quantify the percentage of cells in each quadrant:
 - Annexin V- / PI- (viable cells)
 - Annexin V+ / PI- (early apoptotic cells)
 - Annexin V+ / PI+ (late apoptotic/necrotic cells)

Quantitative Real-Time PCR (qPCR) for Bmal1 Expression

This method is used to quantify the effect of GSK4112 on the mRNA expression of the target gene Bmal1.

Principle: Reverse transcription qPCR (RT-qPCR) is used to detect and quantify mRNA levels. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in a

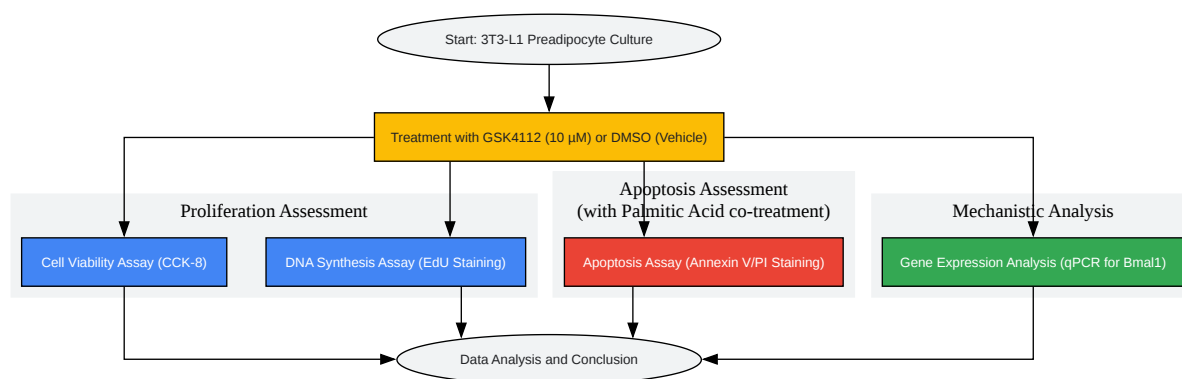
real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.

Methodology:

- Cell Treatment and RNA Extraction:
 - Treat cells (e.g., HepG2 or 3T3-L1) with GSK4112 (e.g., 10 μ M) or vehicle for a specified time.^{[2][6]}
 - Extract total RNA using a suitable kit.
- cDNA Synthesis:
 - Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
- qPCR:
 - Set up the qPCR reaction with cDNA, gene-specific primers for Bmal1 and a reference gene (e.g., GAPDH or Actin), and a qPCR master mix.
 - Run the reaction in a real-time PCR cyclor.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for Bmal1 and the reference gene.
 - Calculate the relative expression of Bmal1 using the $\Delta\Delta$ Ct method, normalizing to the reference gene and comparing to the vehicle-treated control.

Experimental Workflow for Assessing GSK4112 Effects on Preadipocyte Proliferation and Apoptosis

The following diagram illustrates a typical workflow for investigating the effects of GSK4112 on preadipocyte biology, integrating several of the above protocols.



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Caption: A workflow for studying GSK4112's effects on preadipocyte proliferation and apoptosis.

Conclusion

GSK4112 is a valuable chemical probe for elucidating the roles of REV-ERB α in various physiological and pathophysiological processes. Its ability to modulate the core circadian clock and metabolic pathways makes it a significant tool for research in areas such as metabolic diseases, inflammation, and cancer. While its unfavorable pharmacokinetic profile has limited its in vivo use, it remains an excellent starting point for the development of next-generation REV-ERB α modulators with therapeutic potential.[2] This guide provides a foundational resource for researchers to design and execute experiments utilizing GSK4112.

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